Superior Turnover Number vs. 2-Chloro and 3-Fluoro Analogs in 4-Hydroxybenzoate 1-Hydroxylase Assays
Methyl 2-fluoro-4-hydroxybenzoate, when evaluated as its free acid form (2-fluoro-4-hydroxybenzoate), demonstrates a significantly higher turnover number (16.8) with 4-hydroxybenzoate 1-hydroxylase (EC 1.14.13.64) compared to the 2-chloro analog (14.0) and the 3-fluoro regioisomer (11.8) under identical assay conditions [1]. The non-fluorinated parent compound, 4-hydroxybenzoate, exhibits a turnover number of 0.136, underscoring the substantial catalytic enhancement conferred specifically by the ortho-fluorine substitution pattern [1].
| Evidence Dimension | Turnover number (catalytic efficiency) |
|---|---|
| Target Compound Data | 16.8 (2-fluoro-4-hydroxybenzoate) |
| Comparator Or Baseline | 14.0 (2-chloro-4-hydroxybenzoate); 11.8 (3-fluoro-4-hydroxybenzoate); 0.136 (4-hydroxybenzoate) |
| Quantified Difference | 20% higher than 2-chloro analog; 42% higher than 3-fluoro analog; >100-fold higher than non-fluorinated parent |
| Conditions | EC 1.14.13.64 - 4-hydroxybenzoate 1-hydroxylase enzyme assay |
Why This Matters
For researchers developing enzymatic biotransformation processes or studying fluorinated substrate metabolism, this compound provides the highest catalytic efficiency among 2-halogenated and regioisomeric analogs, enabling faster reaction kinetics and higher product throughput.
- [1] BRENDA Enzyme Database. EC 1.14.13.64 - 4-hydroxybenzoate 1-hydroxylase. Turnover Number data for 2-fluoro-4-hydroxybenzoate, 2-chloro-4-hydroxybenzoate, 3-fluoro-4-hydroxybenzoate, and 4-hydroxybenzoate. View Source
